molecular formula C16H14N2O3S2 B2616180 N-(benzo[d]thiazol-5-yl)-3-(ethylsulfonyl)benzamide CAS No. 941966-39-8

N-(benzo[d]thiazol-5-yl)-3-(ethylsulfonyl)benzamide

Cat. No.: B2616180
CAS No.: 941966-39-8
M. Wt: 346.42
InChI Key: IJPCYPOIFFEUQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-5-yl)-3-(ethylsulfonyl)benzamide is a compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-5-yl)-3-(ethylsulfonyl)benzamide typically involves the reaction of benzo[d]thiazole derivatives with ethylsulfonyl benzamide under specific conditions. One common method involves the use of N-tosylhydrazones with benzo[d]thiazole-2-thiols in a metal-free reductive coupling reaction . This method is efficient and allows for the construction of diverse benzothiazole derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of microwave-assisted catalyst-free and ammonium chloride-catalyzed solvent-free amide coupling has also been reported for the synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-5-yl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-5-yl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, the compound has been shown to activate the p53 pathway, leading to cell cycle arrest and apoptosis . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax is altered, resulting in apoptosis by accelerating the expression of caspases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzo[d]thiazol-5-yl)-3-(ethylsulfonyl)benzamide is unique due to its specific ethylsulfonyl substitution, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-2-23(20,21)13-5-3-4-11(8-13)16(19)18-12-6-7-15-14(9-12)17-10-22-15/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPCYPOIFFEUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.